Oxazolidine, 3-methyl-

Description

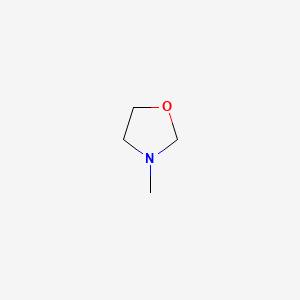

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKSTXGVEUSZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075220 | |

| Record name | Oxazolidine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27970-32-7 | |

| Record name | 3-Methyloxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27970-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl Oxazolidine Derivatives

Condensation Reactions with Aminoalcohols and Aldehydes

The cornerstone of oxazolidine (B1195125) synthesis is the condensation reaction between an aminoalcohol and an aldehyde or ketone. This reaction forms the heterocyclic ring structure. For 3-methyl oxazolidine derivatives, the nitrogen atom is substituted with a methyl group, which is typically introduced via the aminoalcohol substrate.

The synthesis of 3-methyl-oxazolidines can be achieved through the reaction of N-methylaminoethanol with various aldehyde substrates. scirp.orgsemanticscholar.org This process involves the condensation of the aminoalcohol and the aldehyde, leading to the formation of the five-membered oxazolidine ring. scirp.orgsemanticscholar.org For instance, the reaction of N-methylaminoethanol with hydrocinnamaldehyde (B1666312) has been shown to yield 3-methyl-2-phenethyl-oxazolidine. scirp.org Similarly, reacting N-methylaminoethanol with other aldehydes produces the corresponding 3-methyl-oxazolidine derivatives. semanticscholar.org The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to yield the final cyclized product.

A study demonstrated that a mixture of an aromatic aldehyde, sarcosine (B1681465) (which can generate a methylamino group), and paraformaldehyde can be refluxed in benzene (B151609) to produce 5-aryl-3-methyloxazolidines. urfu.ru These intermediates can then be used in subsequent synthetic steps. urfu.ru

A specific and industrially significant derivative, 3,3'-methylenebis[5-methyl-oxazolidine], is synthesized from the reaction of monoisopropanolamine (MIPA) and formaldehyde (B43269). acs.orghw.ac.ukgoogle.com This reaction is typically carried out with a 2:3 stoichiometric ratio of MIPA to formaldehyde. acs.orggoogle.com The structure features a methylene (B1212753) bridge that links the nitrogen atoms of two 5-methyl oxazolidine rings.

The synthesis involves a multi-step mechanism:

Imine Formation : Monoisopropanolamine reacts with formaldehyde to form an imine intermediate.

Cyclization : An intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon forms the 5-methyl-oxazolidine ring.

Methylene Bridging : Two of the formed oxazolidine units are then linked by a methylene bridge derived from a final molecule of formaldehyde.

Paraformaldehyde is often preferred over aqueous formaldehyde solutions as it allows for better control and stability during the reaction. hw.ac.uk

The conditions under which the condensation reaction is performed have a significant impact on the yield and purity of the resulting oxazolidine derivatives.

Solvent Effects: The choice of solvent can influence reaction rates. Studies have shown that non-polar solvents such as toluene, hexane, and dichloromethane (B109758) (DCM) can enhance the rate of reaction by favoring the dehydration step necessary for ring closure. acs.org Toluene, in particular, is frequently used in syntheses that employ azeotropic removal of water. acs.orghw.ac.uk Research on microwave-assisted synthesis has indicated that various common solvents can be used effectively without adversely affecting the reaction. scirp.org

Temperature Optimization: Temperature is a critical parameter that must be carefully controlled. Elevated temperatures can significantly reduce reaction times. For example, increasing the temperature to 80°C can shorten the reaction duration from 48 hours to as little as 6-8 hours. However, excessively high temperatures may promote unwanted side reactions, such as oxidation. In the catalytic synthesis of 3,3'-methylenebis[5-methyl-oxazolidine], the reaction temperature is typically maintained between 70–120°C, with optimal results often achieved at 80°C over a 4-hour period.

Table 1: Optimization of Reaction Conditions for Oxazolidine Synthesis

| Parameter | Condition | Observation | Source |

| Solvent | Toluene, Hexane, DCM | Enhanced reaction rates due to favoring dehydration. | |

| Temperature | 80°C | Reduced reaction time from 48 hours to 6-8 hours. | |

| Temperature | 70-120°C | Optimal range for catalytic synthesis of 3,3'-methylenebis[5-methyl-oxazolidine]. |

The use of catalysts can significantly improve the efficiency and selectivity of oxazolidine synthesis.

For the synthesis of 3,3'-methylenebis[5-methyl-oxazolidine], the use of 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a catalyst has been shown to be highly effective. google.com This catalytic method can achieve yields exceeding 98% and results in a product with high stability and reduced byproducts compared to non-catalytic methods. google.com The optimized molar ratio for this process is reported as 1:1.2–2.0:0.000065–0.0065 (isopropanolamine:formaldehyde:TMG).

In other oxazolidine syntheses, acid catalysts are commonly employed. While acetic acid is often used, stronger acids like p-toluenesulfonic acid (PTSA) have been shown to improve yields to as high as 90%. Iron catalysts, such as anhydrous FeCl₂, have also been utilized in the synthesis of N-aryl oxazolidines from aryl hydroxylamines and allyl alcohols in the presence of formaldehyde. rsc.orgrsc.org

Table 2: Catalytic Approaches and Their Effectiveness

| Catalyst | Target Compound | Yield | Key Advantages | Source |

| 1,1,3,3-Tetramethylguanidine (TMG) | 3,3'-methylenebis[5-methyl-oxazolidine] | >98% | Few byproducts, high product stability, simple operation. | google.com |

| p-Toluenesulfonic acid (PTSA) | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | ~90% | Improved yield over weaker acids like acetic acid. | |

| Anhydrous FeCl₂ | N-Aryl Oxazolidines | Good | Effective for C-N bond formation and methylenation. | rsc.orgrsc.org |

The formation of oxazolidines is a condensation reaction that produces water as a byproduct. To drive the reaction equilibrium towards the product side, this water must be removed. Azeotropic dehydration is a highly effective technique for this purpose, particularly in the synthesis of 3,3'-methylenebis[5-methyl-oxazolidine]. acs.orghw.ac.uk

The process typically involves refluxing the reactants in a solvent that forms an azeotrope with water, such as toluene. acs.orghw.ac.uk A Dean-Stark apparatus is used to continuously collect and separate the water from the reaction mixture, thereby shifting the equilibrium and promoting high yields of the desired bisoxazolidine (B8223872) product. acs.orghw.ac.uk This method is crucial for diverting the synthesis away from other potential products, such as hexahydrotriazines, by ensuring the reaction conditions remain anhydrous. hw.ac.uk

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgnih.gov This non-conventional heating method has been successfully applied to the synthesis of oxazolidines, offering significant reductions in reaction time and often improving yields. scirp.orgsemanticscholar.orgresearchgate.net

In one reported method, a mixture of an aldehyde and N-methylaminoethanol, when irradiated with microwaves at 50°C for just 30 minutes, produced the corresponding oxazolidine in excellent yield. scirp.orgsemanticscholar.org This represents a dramatic improvement over conventional heating methods that can require several hours of reflux. semanticscholar.orgresearchgate.net Interestingly, this particular study found that the presence of air was beneficial, as it facilitated the oxidation of a small amount of the aldehyde to a carboxylic acid, which then catalyzed the condensation reaction. scirp.orgsemanticscholar.org Microwave-assisted syntheses of various heterocyclic compounds, including oxadiazole and triazole derivatives, have also demonstrated the advantages of this technology, such as faster reaction rates and higher product purity. nih.govscielo.org.za

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis | Method | Reaction Time | Yield | Source |

| 3-benzyl-5-hydroxymethyl-oxazolidin-2-one | Conventional (Reflux) | >12 hours | - | researchgate.net |

| 3-benzyl-5-hydroxymethyl-oxazolidin-2-one | Microwave (Closed Vessel) | 30 minutes | 77.0% | researchgate.net |

| Various Oxazolidines | Conventional (Reflux) | 2 hours | - | semanticscholar.org |

| Various Oxazolidines | Microwave | 30 minutes | Excellent | scirp.orgsemanticscholar.org |

Influence of Air in Oxazolidine Synthesis Mechanisms

The synthesis of oxazolidines, including 3-methyl-oxazolidine derivatives, can be notably influenced by the presence of air. Research has demonstrated an efficient reaction process for creating oxazolidines from aldehydes and N-methylaminoethanol that is catalyzed by air. scirp.orgsemanticscholar.org In this process, air facilitates the oxidation of the aldehyde to the corresponding carboxylic acid. scirp.orgsemanticscholar.org This in-situ generated acid then catalyzes the condensation reaction between the aldehyde and the amino alcohol, leading to the formation of the oxazolidine ring. scirp.orgsemanticscholar.org

This air-catalyzed method has been shown to be effective under microwave irradiation, significantly reducing reaction times. scirp.orgsemanticscholar.org For instance, purging a mixture of an aldehyde and N-methylaminoethanol with air, followed by brief microwave heating, can produce the corresponding 3-methyl-oxazolidine in excellent yields. scirp.orgsemanticscholar.org A key finding is that this reaction can proceed even without external heating after the initial air purge, and is effective across a range of solvents, and even under neat conditions. scirp.org For example, mixing hydrocinnamaldehyde and N-methylaminoethanol in THF and purging with air for five minutes yielded 3-methyl-2-phenethyl-oxazolidine without any heating. scirp.org

It is the presumed free-radical reaction initiated by air that leads to the formation of the catalytic carboxylic acid. scirp.orgsemanticscholar.org This observation highlights a practical and mild approach to oxazolidine synthesis, avoiding the need for potentially harsh acid catalysts. semanticscholar.org

[2+3] Cycloaddition Strategies for Complex 3-Methyl Oxazolidines

The [3+2] cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocycles, including complex 3-methyl oxazolidine derivatives. nih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov

Formation via Azomethine Ylide Intermediates

A prominent application of [3+2] cycloaddition in this context is the use of azomethine ylides as the 1,3-dipole. nih.govnih.gov Azomethine ylides are transient species that can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the decarboxylative condensation of α-amino acids with aldehydes. nih.govmdpi.com

For instance, the reaction of sarcosine (N-methylglycine) with an aldehyde can generate a non-stabilized azomethine ylide. mdpi.com This ylide can then react with a second molecule of the aldehyde, which acts as the dipolarophile, to form a 3-methyl-oxazolidine ring. mdpi.com Similarly, azomethine ylides generated from the reaction of sarcosine methyl ester and formaldehyde have been trapped with a second molecule of formaldehyde to yield the corresponding 3-methyl-oxazolidine cycloadduct, albeit in low amounts in some cases. mdpi.com The reaction of sarcosine with 2-nitrobenzaldehydes has also been shown to produce 3-methyl-5-aryloxazolidines. mdpi.com

These cycloaddition reactions provide a direct route to highly substituted oxazolidine cores, which are valuable intermediates in organic synthesis. nih.govresearchgate.net

Stereochemical Control in Cycloaddition Reactions

Stereochemical control is a critical aspect of [3+2] cycloaddition reactions, as it allows for the synthesis of specific stereoisomers of complex molecules. The stereochemical outcome of the cycloaddition of azomethine ylides to form oxazolidines is influenced by the geometry of the ylide and the mode of approach of the dipolarophile. mdpi.com

For example, the reaction of N-substituted glycine (B1666218) derivatives with certain aldehydes can lead to mixtures of regio- and stereoisomeric 4,5- and 2,5-disubstituted-1,3-oxazolidines. mdpi.com However, in other cases, high diastereoselectivity can be achieved. The condensation of 5-(S)-phenylmorpholine-2-one with aldehydes generates stabilized anti-azomethine ylides that undergo highly diastereocontrolled cycloadditions with a second aldehyde molecule. mdpi.com This high level of stereocontrol is attributed to the aldehyde approaching the least hindered face of the anti-azomethine ylide, opposite to the 5-phenyl substituent. mdpi.com

Furthermore, nickel(II)-catalyzed [3+2] cycloaddition reactions of N-tosylaziridine-2,2-dicarboxylates with aromatic aldehydes have been developed to produce highly substituted 1,3-oxazolidines with high diastereoselectivity. mdpi.com The thermal electrocyclic ring-opening of a benzhydryl-protected aziridine (B145994) generates a cis-azomethine ylide in equilibrium with a trans-azomethine ylide. The subsequent [3+2] cycloaddition with aromatic aldehydes predominantly yields cis-4,5-oxazolidines. nih.gov These examples underscore the potential for achieving high levels of stereochemical control in the synthesis of complex 3-methyl oxazolidine derivatives.

Chiral Synthesis of 3-Methyl Oxazolidine Derivatives

Chiral 1,3-oxazolidines are valuable building blocks in asymmetric synthesis, serving as both chiral auxiliaries and synthons for the preparation of enantiomerically pure molecules. researchgate.netontosight.ai

Utilization as Chiral Synthons for Beta-Amino-Alpha-Hydroxy Acids

Chiral oxazolidine derivatives, including those with a 3-methyl substituent, have been effectively utilized as chiral synthons for the synthesis of β-amino-α-hydroxy acids. orgsyn.orgresearchgate.net For example, N-Boc-N-hydroxymethyl α-amino aldehydes can be converted into trans-oxazolidine methyl esters, which serve as chiral synthons for syn-β-amino-α-hydroxy acids. orgsyn.org The N-hydroxymethyl group facilitates a highly diastereoselective intramolecular conjugate addition, leading to the formation of the trans-oxazolidine. orgsyn.org This methodology has been successfully applied to the synthesis of various non-proteinogenic L-threo-β-hydroxyaspartate derivatives with high stereoselectivity starting from a common trans-oxazolidine dicarboxylate intermediate. researchgate.net

Diastereoselective Functionalization of N-Acyl-1,3-Oxazolidines

N-acyl-1,3-oxazolidines, derived from readily available enantiomerically pure 1,2-amino alcohols, are versatile chiral auxiliaries that enable stereoselective transformations. researchgate.net The diastereoselective functionalization of these chiral N-acyl-1,3-oxazolidines has been a subject of significant research. researchgate.netx-mol.com This approach allows for the introduction of new stereocenters with a high degree of control, making it a powerful tool in the synthesis of bioactive molecules. researchgate.net The oxazolidine ring acts as a chiral template, directing the approach of reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed bonds. researchgate.net

Derivation from Enantiomerically Pure Aminoalcohols

The synthesis of oxazolidine derivatives from enantiomerically pure aminoalcohols represents a cornerstone in asymmetric synthesis. This method leverages the readily available pool of chiral aminoalcohols to construct the oxazolidine ring with a high degree of stereochemical control. The inherent chirality of the aminoalcohol is transferred to the resulting oxazolidine, making these compounds valuable as chiral auxiliaries and as precursors for the synthesis of complex, biologically active molecules. nih.govresearchgate.net The general approach involves the condensation of a chiral 1,2-aminoalcohol with a carbonyl compound, typically an aldehyde or ketone. nih.gov

The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the five-membered oxazolidine ring. nih.gov This process is often facilitated by mild reaction conditions and can exhibit high diastereoselectivity, depending on the nature of the substituents on both the aminoalcohol and the carbonyl compound. nih.govacs.org For the synthesis of 3-methyl-oxazolidine derivatives, an N-methylated aminoalcohol can be used as the starting material, or a subsequent N-methylation step can be performed on the unsubstituted oxazolidine.

A notable approach involves the reaction of chiral aminoalcohols with formaldehyde. tandfonline.comresearchgate.net This reaction can lead to the formation of N,N'-methylenebisoxazolidines, which can serve as precursors to simpler oxazolidines. tandfonline.com For instance, the reaction of (1S,2R)-1-amino-2-indanol with an excess of formaldehyde in an aqueous solution containing sodium hydroxide (B78521) has been shown to produce the corresponding N,N'-methylenebisoxazolidine in high yield. tandfonline.com

The versatility of this synthetic strategy is further enhanced through catalyst-driven reactions. For example, a highly chemoselective and diastereoselective synthesis of N-propargyl oxazolidines has been achieved through a copper(II)-catalyzed domino A3 reaction involving aminoalcohols, formaldehyde, and alkynes. nih.govacs.org This method provides a direct route to chiral N-substituted oxazolidines with good diastereoselectivity. nih.govacs.org

Research Findings on the Synthesis of Chiral Oxazolidines from Aminoalcohols

One study reported the synthesis of optically active C2-symmetric N,N'-methylenebisoxazolidines from the reaction of various chiral aminoalcohols with formaldehyde. tandfonline.com The reaction conditions were generally mild, involving an aqueous solution and often proceeding at room temperature. The products were typically purified by column chromatography or recrystallization. tandfonline.com

Another key finding is the copper-catalyzed A³-coupling/annulation cascade reaction. nih.govacs.org This process allows for the one-pot synthesis of chiral N-propargyl oxazolidines from aminoalcohols, formaldehyde, and terminal alkynes. The reaction demonstrates good diastereoselectivity, which can be influenced by steric factors of the reactants. nih.govacs.org

The following table summarizes representative examples of chiral oxazolidines synthesized from enantiomerically pure aminoalcohols, showcasing the diversity of starting materials and the resulting products.

| Enantiomerically Pure Aminoalcohol | Carbonyl Source | Product | Yield (%) | Reference |

| (1S,2R)-1-Amino-2-indanol | Formaldehyde | N,N'-Methylenebis[(3aR,8aS)-indano[1,2-d]oxazolidine] | 87 | tandfonline.com |

| (S)-Phenylalaninol | Formaldehyde | 1,1-Bis[(S)-4-phenylmethyloxazolidin-3-yl]methane | 88 | tandfonline.com |

| (R)-Phenylglycinol | Formaldehyde | 1,1-Bis[(R)-4-phenyloxazolidin-3-yl]methane | 65 | tandfonline.com |

| (1R,2S)-Norephedrine | Formaldehyde | 1,1-Bis[(4S,5R)-4-methyl-5-phenyloxazolidin-3-yl]methane | 86 | tandfonline.com |

| (S)-2-Amino-3-methyl-1-butanol | Benzaldehyde | (4S)-4-Isopropyl-2-phenyl-1,3-oxazolidine | - | - |

| (R)-2-Phenylglycinol | Phenylacetylene, Formaldehyde | (R)-2-Phenyl-3-(3-phenylprop-2-yn-1-yl)oxazolidine | 85 | nih.gov |

Note: The table presents examples of oxazolidine synthesis from chiral aminoalcohols to illustrate the general methodology. The synthesis of a specific "3-methyl-oxazolidine" would require starting with an N-methylated aminoalcohol or subsequent N-methylation.

Reaction Mechanisms and Chemical Transformations of 3 Methyl Oxazolidine Derivatives

Ring-Opening Mechanisms of Oxazolidine (B1195125) Systems

The cleavage of the oxazolidine ring is a fundamental process that can be initiated through several pathways, most notably hydrolysis. This process is critical in various applications where the controlled release of the constituent amine and aldehyde is desired.

The hydrolysis of Oxazolidine, 3,3'-methylenebis[5-methyl-], a bis-oxazolidine derived from 3-methyl-oxazolidine, proceeds readily in aqueous environments, breaking down into its constituent components: formaldehyde (B43269) and 1-aminopropan-2-ol (B43004). This reaction is essentially the reverse of its formation. atamanchemicals.com

The rate of this hydrolysis is significantly dependent on the pH of the solution. Studies have shown that the decomposition is relatively rapid across a range of pH values. The half-life for the hydrolysis of Oxazolidine, 3,3'-methylenebis[5-methyl-] has been reported to be in the range of less than one hour to less than seven hours at pH 4, 7, and 9. regulations.gov The reaction is fastest at pH 4, where the maximum release of formaldehyde is observed within approximately 1-2 hours. At pH 7 and 9, the reaction is slightly slower, reaching a plateau after about 3-4 hours. regulations.govsantos.com

Hydrolysis Kinetics of Oxazolidine, 3,3'-methylenebis[5-methyl-]

| pH | Time to Maximum Formaldehyde Release | Half-Life Range |

|---|---|---|

| 4 | ~1-2 hours | < 1 to < 7 hours |

| 7 | ~3-4 hours | < 1 to < 7 hours |

| 9 | ~3-4 hours | < 1 to < 7 hours |

The hydrolysis of the oxazolidine ring proceeds through the formation of ring-opened intermediates. In aqueous solution, the oxazolidine ring breaks apart to release formaldehyde and 1-aminopropan-2-ol. This process highlights the reversible nature of the condensation reaction that forms the oxazolidine in the first place.

A dynamic equilibrium exists between the cyclic oxazolidine and its open-chain imine tautomer. This equilibrium is a crucial aspect of oxazolidine chemistry. The position of this equilibrium is influenced by various factors, including the substituents on the ring and the surrounding chemical environment. For instance, in the synthesis of certain palladium complexes, both the imine and oxazolidine forms can be isolated, indicating a delicate balance between the two structures.

The acid-catalyzed ring-opening of oxazolidines can proceed through a mechanism involving a carbocationic intermediate. In the presence of an acid, the oxygen atom of the oxazolidine ring can be protonated, making the carbon-oxygen bond more susceptible to cleavage. This cleavage can lead to the formation of a carbocationic intermediate. The stability of this carbocation will influence the subsequent reaction pathway, which could involve attack by a nucleophile to yield the final ring-opened product. While the direct observation of such intermediates for 3-methyl oxazolidine is not detailed in the provided search results, the general mechanism for acid-catalyzed ring-opening of five-membered heterocyclic rings, such as epoxides, supports the plausibility of a transition state with significant carbocationic character. libretexts.org

Intermediates in Oxazolidine Forming Reactions

The formation of the oxazolidine ring itself is a stepwise process that involves the generation of specific intermediates. Understanding these intermediates is key to controlling the synthesis and yield of oxazolidine derivatives.

The condensation reaction between an amino alcohol, such as 1-amino-2-propanol (the precursor to 3-methyl-oxazolidine), and an aldehyde initially forms a hemiaminal intermediate. This intermediate is characterized by the presence of both a hydroxyl group and an amino group attached to the same carbon atom. The subsequent intramolecular cyclization of the hemiaminal, through the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the protonated imine, leads to the formation of the stable five-membered oxazolidine ring with the elimination of a water molecule.

Iminium Ion Pathways

The formation of oxazolidines through the condensation of β-amino alcohols and aldehydes is a subject of mechanistic debate, with evidence pointing towards the involvement of an iminium ion intermediate. While an alternative enamine pathway has been considered, recent studies support the iminium pathway. This proposed mechanism involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. Subsequent intramolecular cyclization of this electrophilic intermediate leads to the formation of the oxazolidine ring.

Kinetic studies have shown that the rate of enamine formation is consistent with a pathway proceeding through an iminium intermediate. The energy barriers for the ring-opening of an oxazolidinone to an iminium intermediate are generally lower than those required for direct proton abstraction to form an enamine. researchgate.net Although direct observation of the transient iminium ion can be challenging, its existence is inferred from kinetic data and theoretical calculations. researchgate.net

In some cases, stable iminium cations derived from oxazolidines have been isolated and characterized. For instance, the reaction of a cyanide ion with protonated N-methylethanolamine can lead to ring closure and the formation of a stable 3-methyl-1,3-oxazolidin-2-iminium cation. mdpi.com Mechanistic studies suggest that while oxazolidines can be formed under kinetic control, the corresponding imines are often the more thermodynamically stable structures. nih.gov

Chemical Reactivity and Transformation Studies

The chemical reactivity of 3,3'-Methylenebis[5-methyloxazolidine], a notable derivative, is defined by its susceptibility to oxidation, reduction, and nucleophilic substitution, often involving the opening of the oxazolidine rings.

Methylenebis[5-methyloxazolidine] is susceptible to oxidation. Its reactivity is highlighted by its incompatibility with strong oxidizing agents, which can lead to decomposition or transformation of the molecule. chemos.de The specific products of such oxidation reactions depend on the oxidant used and the reaction conditions.

The oxazolidine rings in Methylenebis[5-methyloxazolidine] can be cleaved through reduction. This transformation is typically accomplished using strong reducing agents, such as lithium aluminum hydride. The reaction breaks down the heterocyclic structure to yield simpler amine or alcohol molecules.

The carbon atoms adjacent to the nitrogen and oxygen within the oxazolidine rings are electrophilic centers, making them susceptible to attack by nucleophiles. This can lead to ring-opening or modification of the ring structure. A prominent example of this reactivity is the reaction of Methylenebis[5-methyloxazolidine] with hydrogen sulfide (B99878) (H₂S). ondavia.com In this reaction, the oxazolidine ring opens to neutralize H₂S, forming stable, non-volatile compounds. ondavia.com This specific nucleophilic substitution reaction is the basis for its widespread application as an H₂S scavenger in industrial settings like oil and gas processing. atamanchemicals.comataman-chemicals.comgoogle.com

Another significant ring-opening reaction is hydrolysis. In aqueous solutions, Methylenebis[5-methyloxazolidine] can slowly decompose, breaking the rings to release its starting components, formaldehyde and 1-aminopropan-2-ol. atamanchemicals.comsantos.comregulations.gov This process exists as a dynamic equilibrium dependent on factors such as pH, concentration, and temperature. santos.com

Table 1: Summary of Chemical Reactivity of Methylenebis[5-methyloxazolidine]

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Oxidation | Strong oxidizing agents | Various oxidation products | Susceptible to transformation/decomposition. chemos.de |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Simpler amines and alcohols | Involves cleavage of the oxazolidine rings. |

| Nucleophilic Substitution | Nucleophiles (e.g., H₂S) | Ring-opened products (e.g., stable sulfur-containing compounds) | Basis for H₂S scavenging applications. ondavia.com |

| Hydrolysis | Aqueous solution | Formaldehyde and 1-aminopropan-2-ol | Reversible, equilibrium-dependent ring-opening. atamanchemicals.comsantos.com |

Interactions with Biological Macromolecules

Oxazolidine derivatives have been shown to interact with and modify biological macromolecules, most notably collagen. This interaction leads to cross-linking, which enhances the stability of the protein structure.

Oxazolidine compounds can act as effective cross-linking agents for collagen, significantly increasing its thermal and mechanical stability. gsconlinepress.com This cross-linking ability is crucial in applications such as the tanning process in the leather industry and the development of collagen-based biomaterials. gsconlinepress.comnorthampton.ac.uknorthampton.ac.uk

The proposed mechanism for this cross-linking involves the opening of the oxazolidine ring. nih.gov For example, some oxazolidine compounds undergo ring-opening to form an N-methylol intermediate. nih.gov This reactive intermediate can then form cross-links with the amino acid side chains of the collagen protein. The stabilization of the collagen matrix is attributed to a combination of interactions. northampton.ac.uknorthampton.ac.uk These include the formation of covalent bonds, as well as hydrogen bonding and hydrophobic interactions, which collectively create a more robust and stable protein structure. northampton.ac.uknorthampton.ac.uknih.gov

Studies using differential scanning calorimetry have demonstrated that collagen treated with oxazolidines exhibits a significantly higher shrinkage temperature compared to native collagen, confirming enhanced thermal stability due to the formation of new cross-links. gsconlinepress.comnih.gov This stabilization occurs without causing major alterations to the fundamental triple-helical structure of the collagen. nih.gov

Table 2: Mechanisms of Collagen Stabilization by Oxazolidine Derivatives

| Stabilization Factor | Description |

|---|---|

| Primary Mechanism | Ring-opening of the oxazolidine to form a reactive intermediate (e.g., N-methylol). nih.gov |

| Bonding Interactions | A combination of covalent bonding, hydrogen bonding, and hydrophobic interactions. northampton.ac.uknorthampton.ac.uknih.gov |

| Structural Effect | Formation of new intermolecular cross-links within the collagen matrix. gsconlinepress.com |

| Outcome | Enhanced thermal stability (increased shrinkage temperature) and mechanical strength. gsconlinepress.comnih.gov |

Formation of Schiff's Base Adducts with Lysine (B10760008) Residues

The primary reaction between 3-methyl oxazolidine-derived formaldehyde and the primary amine of a lysine side chain is the formation of a Schiff base, also known as an imine. This reaction is a reversible nucleophilic addition-elimination process.

The initial step involves the nucleophilic attack of the ε-amino group of the lysine residue on the carbonyl carbon of formaldehyde. This results in the formation of an unstable hemiaminal (or aminol) intermediate. This intermediate then dehydrates, eliminating a molecule of water to form the more stable C=N double bond of the Schiff base.

Hydrolysis of 3-Methyl Oxazolidine: The 3-methyl oxazolidine ring undergoes hydrolysis to release formaldehyde.

Nucleophilic Attack: The lysine ε-amino group attacks the formaldehyde carbonyl carbon.

Hemiaminal Formation: A tetrahedral intermediate, the hemiaminal, is formed.

Dehydration: The hemiaminal loses a water molecule to form the Schiff base.

This Schiff base formation is a dynamic and reversible process. The stability of the resulting imine can be influenced by the local chemical environment within the protein. Further reactions of the Schiff base can lead to more stable, irreversible adducts. For instance, the imine can be reduced to a secondary amine, or it can participate in further reactions with other residues.

| Reactant/Intermediate | Chemical Structure | Description |

|---|---|---|

| Lysine Residue | Protein-(CH₂)₄-NH₂ | Contains a primary amine that acts as a nucleophile. |

| Formaldehyde | CH₂O | Electrophilic aldehyde released from 3-methyl oxazolidine. |

| Hemiaminal | Protein-(CH₂)₄-NH-CH₂(OH) | Unstable intermediate formed from the initial nucleophilic attack. |

| Schiff's Base (Imine) | Protein-(CH₂)₄-N=CH₂ | Product of the condensation reaction, characterized by a C=N double bond. |

Irreversible Reactions with Tyrosine Side Chains

While the initial formation of Schiff's bases with lysine is reversible, the released formaldehyde from 3-methyl oxazolidine can also mediate irreversible cross-linking reactions, notably involving tyrosine residues. The phenolic side chain of tyrosine can react with the formaldehyde-lysine adducts, leading to the formation of stable methylene (B1212753) bridges between the two amino acid residues.

The mechanism is thought to proceed via the electrophilic aromatic substitution on the activated aromatic ring of tyrosine. The Schiff base formed between formaldehyde and a lysine residue can act as an electrophile, or formaldehyde itself can react with the tyrosine ring to form a hydroxymethyl derivative. This reactive intermediate can then react with a nearby nucleophile, such as the ε-amino group of a lysine residue, to form a stable covalent cross-link.

This type of cross-linking is essentially irreversible under physiological conditions and can have significant consequences for protein structure and function. The formation of these methylene bridges can stabilize protein conformations, lead to the formation of protein aggregates, or inhibit protein activity by locking the protein into a non-functional state.

The reaction between formaldehyde, lysine, and tyrosine results in a Lys-CH₂-Tyr covalent bridge. This reaction is a key mechanism in the process of protein tanning and is also implicated in the toxic effects of formaldehyde.

| Reactants | Product | Type of Linkage | Significance |

|---|---|---|---|

| Lysine, Formaldehyde, Tyrosine | Lysine-CH₂-Tyrosine Adduct | Methylene bridge | Irreversible protein cross-linking, stabilization of protein structure, potential for protein inactivation. |

Advanced Spectroscopic and Structural Characterization of 3 Methyl Oxazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. For 3-methyl oxazolidine (B1195125), various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, offer a comprehensive understanding of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in determining the number of different types of protons and their relative arrangements in a molecule. In the context of 3-methyl oxazolidine, the ¹H NMR spectrum reveals characteristic signals for the protons on the oxazolidine ring and the methyl group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, leading to downfield shifts for the methylene (B1212753) groups of the ring compared to simple alkanes.

Studies on oxazolidine derivatives have shown that substituents on the ring significantly affect the chemical shifts and stability. For instance, oxazolidines with a methyl group at the 3-position have been found to be more stable than those with phenyl substituents at the same position. nih.gov The analysis of ¹H NMR spectra is also crucial for studying the stereochemistry of substituted oxazolidines, where the coupling constants between adjacent protons can help determine their relative orientation (cis or trans). nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl Oxazolidine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 (O-CH₂-N) | 3.5 - 4.5 | Triplet |

| H4 (N-CH₂-C) | 2.5 - 3.5 | Triplet |

| H5 (C-CH₂-O) | 3.0 - 4.0 | Triplet |

| N-CH₃ | 2.0 - 2.5 | Singlet |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-methyl oxazolidine gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the local electronic environment. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield).

Spectral data for 3-methyl-1,3-oxazolidine shows distinct peaks for the three ring carbons and the methyl carbon. nih.gov The carbon atom positioned between the oxygen and nitrogen (C2) is expected to be the most downfield-shifted carbon of the ring due to the influence of two electronegative atoms.

Table 2: Experimental ¹³C NMR Chemical Shifts for 3-Methyl-1,3-oxazolidine

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C2 (O-C-N) | 83.1 |

| C4 (N-C) | 54.1 |

| C5 (O-C) | 65.2 |

| N-CH₃ | 36.4 |

Source: Wiley-VCH GmbH, SpectraBase. nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the nitrogen atoms within a molecule. Although less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope, it provides direct information about the electronic environment of the nitrogen atom. nih.gov The chemical shift of the nitrogen in 3-methyl oxazolidine is influenced by its hybridization and the substituents attached to it. For tertiary aliphatic amines, the chemical shift range is typically between 10 to 100 ppm relative to liquid ammonia. science-and-fun.de The specific chemical shift for 3-methyl-1,3-oxazolidine provides a valuable data point for comparison with other nitrogen-containing heterocyclic compounds.

Table 3: Experimental ¹⁵N NMR Chemical Shift for 3-Methyl-1,3-oxazolidine

| Nitrogen Assignment | Chemical Shift (δ) in ppm (Referenced to NH₃) |

|---|---|

| N3 | -315.6 |

Source: W. Robien, Inst. of Org. Chem., Univ. of Vienna, SpectraBase. nih.gov Note: The negative value is dependent on the referencing standard used.

In-situ NMR Studies of Reaction Progress and Intermediate Detection

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the detection of transient intermediates. nih.govrsc.org The formation of oxazolidines, including 3-methyl oxazolidine derivatives, can be effectively monitored using ¹H NMR. nih.gov

For example, the condensation reaction between an amino alcohol and an aldehyde to form an oxazolidine can be followed by observing the disappearance of the reactant signals and the appearance of the product signals. nih.gov In some cases, key intermediates such as hemiaminals or iminium ions can be detected, although they are often short-lived. nih.gov Studies on the hydrolysis of oxazolidines have also utilized ¹H NMR to observe the formation of ring-opened intermediates. nih.gov This technique is invaluable for optimizing reaction conditions and understanding the mechanistic pathways involved in the synthesis and degradation of 3-methyl oxazolidine derivatives. uq.edu.au

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for the identification and purity assessment of volatile compounds like 3-methyl oxazolidine.

In a GC-MS analysis, the sample is first separated into its components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, and its mass spectrum is recorded. The mass spectrum of 3-methyl oxazolidine will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ion peaks.

The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural confirmation. For amines and ethers, fragmentation often occurs via cleavage of the C-C bond adjacent to the heteroatom (alpha-cleavage). libretexts.org In 3-methyl oxazolidine, characteristic fragmentation would likely involve the loss of small neutral molecules or radicals from the ring. The NIST Mass Spectrometry Data Center provides mass spectral data for 3-methyl-oxazolidine, which can be used as a reference for its identification. nih.gov

Table 4: Key Fragments in the Mass Spectrum of 3-Methyl-1,3-oxazolidine

| m/z | Interpretation |

|---|---|

| 87 | Molecular Ion [M]⁺ |

| 57 | [M - CH₂O]⁺ |

| 42 | [C₂H₄N]⁺ |

Source: NIST Mass Spectrometry Data Center. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for determining the molecular weights and elucidating the fragmentation pathways of oxazolidine derivatives. In positive ion mode, ESI-MS spectra of oxazolidin-2-one derivatives typically show protonated molecules [M+H]⁺, which confirm their molecular masses. researchgate.net

Subsequent fragmentation of these protonated molecules can be induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. For isomeric oxazolidinyl quinoxaline derivatives, for example, the structural similarities lead to comparable CID-MS/MS spectra and fragmentation pathways. researchgate.net However, by increasing the collision energy, different product ions can be observed, allowing for the differentiation of the isomers. researchgate.net The study of macromolecules containing 1,3-oxazolidine moieties by ESI-MS has also been used to confirm the structure and equimolar alternating nature of these polymers. nih.gov

A common fragmentation pattern for oxazolidine derivatives involves the cleavage of the oxazolidine ring. The specific fragmentation pathways are highly dependent on the substituents attached to the ring. For N-methyloxazolidine derivatives, fragmentation can be initiated at the nitrogen atom, leading to characteristic daughter ions.

Table 1: ESI-MS Fragmentation Data for Isomeric Oxazolidinyl Quinoxaline Derivatives

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| [M+H]⁺ | Low | [Fragment A]⁺, [Fragment B]⁺ | Quinoxaline moiety |

Note: This table is illustrative of the type of data obtained from ESI-MS/MS experiments on oxazolidine derivatives.

High-Resolution Mass Spectrometry (HRMS) for Validation of Hydrolysis Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. This capability is invaluable for validating the proposed mechanisms of chemical reactions, such as the hydrolysis of oxazolidines.

The hydrolysis of oxazolidine rings is a significant reaction, often leading to ring-opening to form β-amino alcohol intermediates. nih.gov The stability of oxazolidines and the kinetics of their hydrolysis can be influenced by substituents on the ring. For instance, studies on cabotegravir, a complex molecule containing an oxazolidine ring, utilized HRMS to identify and confirm the structures of degradation products under acidic stress conditions. researchgate.net By analyzing the exact masses of these products, researchers can propose and validate detailed degradation and hydrolysis pathways. researchgate.net

The general hydrolysis pathway for a 3-methyl-oxazolidine derivative in the presence of water involves the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack by water, leading to the cleavage of a C-O or C-N bond and subsequent ring opening. HRMS can confirm the elemental composition of the resulting N-methyl amino alcohol, providing strong evidence for this pathway.

Table 2: HRMS Data for a Hypothetical Hydrolysis Product of a 3-Methyl-Oxazolidine Derivative

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) | Deduced Elemental Composition |

|---|

Note: This table demonstrates how HRMS data is used to confirm the elemental composition of hydrolysis products.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. nih.govnih.gov It provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the structure and reactivity of oxazolidine derivatives.

Confirmation of Bisoxazolidine (B8223872) Structure and Bond Angles

These analyses provide precise measurements of bond lengths and angles within the oxazolidine rings and the linker connecting them. For example, in a fused bis-oxazolidine ligand, the bond angles around the nitrogen and oxygen atoms of the rings, as well as the geometry of the metal coordination in complexes, can be accurately determined. rsc.org This data is critical for understanding the steric and electronic properties of these molecules.

Table 3: Selected Bond Angles from a Hypothetical Bisoxazolidine Crystal Structure

| Atoms (C-N-C) | Bond Angle (°) | Atoms (C-O-C) | Bond Angle (°) |

|---|---|---|---|

| C2-N3-C4 | 112.5 | C2-O1-C5 | 108.9 |

Note: The data in this table is representative of typical bond angles found in oxazolidine rings as determined by X-ray crystallography.

Determination of Oxazolidine Ring Conformations

The five-membered oxazolidine ring is not planar and can adopt various conformations. X-ray crystallography allows for the precise determination of these conformations in the solid state. The most common conformations for the oxazolidine ring are the "envelope" and "twist" (or half-chair) forms. mdpi.comiucr.org

In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In a twist conformation, no four atoms are coplanar. nih.gov The specific conformation adopted can be influenced by the substituents on the ring and by intermolecular interactions in the crystal lattice. For example, in the crystal structure of one oxazolidinone derivative, one oxazolidine ring adopts a twisted conformation while another in the same molecule exists in a shallow envelope form. iucr.org The puckering parameters, such as Q(2) and φ(2), can be calculated from the crystallographic data to quantitatively describe the ring's conformation. mdpi.comnih.gov

Table 4: Conformational Parameters for Different Oxazolidine Rings from X-ray Data

| Compound/Ring | Conformation | Puckering Atom/Bond | Puckering Parameters |

|---|---|---|---|

| Derivative A | Envelope | C3 | Q(2) = 0.077 Å, φ(2) = 320.9° mdpi.com |

| Derivative B, Ring 1 | Twist | C19-C20 bond | Q(2) = 0.1732 Å, φ(2) = 299.7° nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

For 3-methyl-oxazolidine and its derivatives, the IR spectrum provides characteristic absorption bands that confirm its structure. Key functional groups and their expected absorption ranges include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups on the ring are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration of the tertiary amine (C-N) bond within the ring usually appears in the 1000-1250 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the ether linkage within the oxazolidine ring gives rise to a strong absorption band, typically between 1050 and 1150 cm⁻¹. libretexts.org

CH₂ Bending: The scissoring vibration of the CH₂ groups is expected around 1450-1470 cm⁻¹. libretexts.org

In derivatives containing a carbonyl group, such as 3-methyl-oxazolidin-2-one, a very strong C=O stretching band will be present in the region of 1700-1780 cm⁻¹. The exact position of this band can provide information about the ring strain and electronic environment of the carbonyl group.

Table 5: Characteristic IR Absorption Frequencies for 3-Methyl-Oxazolidine Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-3000 | Medium to Strong |

| C=O Stretch | Carbonyl (in oxazolidinone) | 1700-1780 | Very Strong |

| CH₂ Bend | Methylene | 1450-1470 | Medium |

| C-N Stretch | Tertiary Amine | 1000-1250 | Medium |

Computational and Theoretical Investigations of 3 Methyl Oxazolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy. For 3-methyl-oxazolidine, DFT can elucidate its intrinsic chemical nature and reactivity.

The stability of the oxazolidine (B1195125) ring is a critical factor in its chemistry, particularly its susceptibility to hydrolysis, which involves the cleavage of the ring. Experimental studies have shown that oxazolidines can undergo facile and complete hydrolysis across a wide pH range. nih.gov The reaction rates are influenced by pH and are subject to general acid-base catalysis. nih.gov The hydrolysis process involves the ring opening to yield the corresponding amino alcohol and carbonyl compound. nih.gov

DFT calculations can be employed to simulate this hydrolysis process mechanistically. The simulation would typically model the reaction pathway, starting from the protonation of either the ring nitrogen or oxygen atom, which activates the ring for nucleophilic attack by a water molecule. By calculating the potential energy surface, DFT can identify key transition states and stable intermediates along the reaction coordinate. This allows for the determination of activation energy barriers, providing a quantitative measure of the reaction kinetics. For instance, theoretical studies can compare the energy profiles of different protonation sites to determine the most likely reaction pathway under acidic or basic conditions. mdpi.com Such simulations are crucial for understanding the stability of oxazolidine-containing compounds in aqueous environments.

DFT calculations are highly effective for determining the optimal three-dimensional structure of a molecule. For 3-methyl-oxazolidine, a full geometry optimization using a suitable basis set (e.g., B3LYP/6-31G(d,p)) would yield precise information on bond lengths, bond angles, and dihedral angles. nih.gov

The five-membered oxazolidine ring is not planar; it adopts a puckered conformation to minimize steric and torsional strain. DFT analysis can identify the most stable conformation, which is typically an "envelope" or "twisted" form. iucr.orgnih.gov In an envelope conformation, one atom is out of the plane of the other four, while in a twisted form, two atoms are displaced on opposite sides of the plane defined by the other three. nih.gov The specific conformation of 3-methyl-oxazolidine would be determined by the energetic favorability calculated through DFT.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-methyl-oxazolidine, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack, while regions around the hydrogen atoms would show positive potential (blue).

A representative table of geometric parameters that can be obtained from DFT calculations for an oxazolidine ring is shown below, based on data for a related oxazolidinone structure. iucr.org

| Parameter | Description | Typical Conformation |

|---|---|---|

| Puckering Parameter (Q) | Describes the degree of puckering in the ring. | Envelope or Twisted |

| Phase Angle (φ) | Describes the type of puckering (e.g., which atoms are out of plane). | Envelope or Twisted |

| Dihedral Angles | Torsional angles within the ring that define its 3D shape. | Non-zero values indicating non-planarity |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

DFT calculations provide the energies and spatial distributions of these orbitals. nih.gov For 3-methyl-oxazolidine, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, as these are the most electron-rich centers. The LUMO is typically distributed over the antibonding σ-orbitals of the ring. Analysis of the distribution of these orbitals can predict how the molecule will interact with other reagents. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further characterize the molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

In Silico Modeling for Biological Interactions

In silico modeling encompasses a range of computational methods used to predict the interaction of chemical compounds with biological systems. These techniques are essential in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger target molecule, such as a protein or nucleic acid. researchgate.net This method is instrumental in structure-based drug design. While 3-methyl-oxazolidine itself is a simple scaffold, its derivatives have been extensively studied. For example, the oxazolidinone class of antibiotics, which are structurally related, are known to target the bacterial ribosome. mdpi.com

A molecular docking simulation of a 3-methyl-oxazolidine derivative would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the biological target (e.g., from the Protein Data Bank) and optimizing the geometry of the ligand.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with the receptor's amino acid residues. nih.gov

Studies on oxazolidinone derivatives have used docking to understand their binding to targets like the main protease of SARS-CoV-2 and cyclin-dependent kinases, revealing critical interactions that inform the design of more potent inhibitors. nih.govbenthamdirect.com These studies highlight how docking can elucidate the mechanism of action for compounds containing the oxazolidine core. nih.govmdpi.com

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction models are used early in the drug discovery process to assess the drug-likeness of a compound and identify potential liabilities, thereby reducing late-stage failures. researchgate.netcomputabio.com

These predictive models are built using large datasets of experimentally determined properties and employ quantitative structure-property relationship (QSPR) algorithms. For a molecule like 3-methyl-oxazolidine, these tools can predict a wide range of properties. researchgate.net

| Category | Parameter | Description |

|---|---|---|

| Absorption | Aqueous Solubility (logS) | Predicts how well the compound dissolves in water, affecting its absorption. |

| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the gut into the bloodstream. | |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |

| Toxicity | hERG Inhibition | Predicts the risk of blocking the hERG potassium channel, which can cause cardiac arrhythmia. |

| Ames Test Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

By applying these in silico tools, researchers can quickly evaluate the potential of 3-methyl-oxazolidine and its derivatives as scaffolds for drug development, guiding further optimization to achieve a balanced profile of potency and favorable ADMET properties. nih.gov

Applications of 3 Methyl Oxazolidine Derivatives in Organic Synthesis and Catalysis

Chiral Auxiliaries in Asymmetric Synthesis

Oxazolidine (B1195125) derivatives, particularly oxazolidinones, are renowned for their application as chiral auxiliaries. wikipedia.orgnih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.orgscielo.org.mx After the desired stereocenter has been established, the auxiliary can be cleaved and recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry. wikipedia.org

The effectiveness of oxazolidine derivatives as chiral auxiliaries lies in their ability to create a sterically defined environment that biases the approach of reagents to one face of a reactive intermediate. wikipedia.org Evans' oxazolidinones, for instance, are widely used to control the stereochemistry of aldol (B89426) reactions, alkylations, and conjugate additions. wikipedia.orgscielo.org.mx When an acyl group is attached to the nitrogen atom of the oxazolidinone ring, the substituent on the ring (e.g., a methyl group at C4) effectively shields one face of the corresponding enolate, directing electrophilic attack to the opposite face with high predictability and control. wikipedia.org This control has been successfully applied in numerous enantioselective transformations. acs.org

Table 1: Examples of Enantioselective Transformations Using Oxazolidine Auxiliaries

| Transformation | Description | Key Features |

| Aldol Reactions | The chiral oxazolidinone directs the formation of a specific enolate geometry (typically the Z-enolate), which then reacts with an aldehyde to form two new stereocenters with high diastereoselectivity. wikipedia.org | Establishes two contiguous stereocenters simultaneously. wikipedia.org |

| Alkylation Reactions | The chiral auxiliary controls the approach of an alkylating agent to an enolate, resulting in the formation of a new carbon-carbon bond with a defined stereochemistry. wikipedia.org | Crucial for setting the absolute stereochemistry of single carbon centers. wikipedia.org |

| 1,3-Dipolar Cycloadditions | Used to control the stereochemistry in the formation of five-membered heterocyclic rings. acs.orgcollectionscanada.gc.ca | Provides access to complex heterocyclic structures. |

| Hydrogenation Reactions | Directs the delivery of hydrogen from a catalyst to one face of a double bond. acs.orgbath.ac.uk | Enables the stereoselective reduction of alkenes. |

| Grignard Reactions | Influences the addition of Grignard reagents to carbonyl groups. acs.orgbath.ac.uk | Creates chiral alcohols with high diastereoselectivity. bath.ac.uk |

The ultimate goal of using chiral auxiliaries is the synthesis of enantiomerically pure compounds. wikipedia.org Oxazolidine derivatives have been instrumental in achieving this in the total synthesis of numerous complex natural products and pharmaceutical agents. wikipedia.orgajrconline.org A classic example is the synthesis of cytovaricin by David A. Evans, where oxazolidinone auxiliaries were used in four asymmetric aldol reactions and one asymmetric alkylation to set the absolute stereochemistry of nine different stereocenters. wikipedia.org This demonstrates the power and reliability of this strategy in building complex molecules with precise stereochemical control. The ability to produce a single desired enantiomer is critical, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org

Synthons for the Construction of Complex Organic Molecules

Beyond their role as transient chiral directors, oxazolidine rings can also serve as stable intermediates or synthons, acting as protected forms of more sensitive functional groups. This allows for the manipulation of other parts of a molecule before revealing the desired functionality, typically a β-amino alcohol, through ring-opening reactions.

Specifically protected oxazolidine derivatives have proven to be valuable synthons for the synthesis of β-amino-α-hydroxy acids. orgsyn.org For example, N-Boc-trans-oxazolidine methyl esters serve as stable, configurationally defined precursors. orgsyn.org These compounds can be synthesized through a sequence involving nitroaldol reaction, dehydration, and a highly stereoselective intramolecular conjugate addition. orgsyn.org The resulting oxazolidine, which is a protected form of the β-amino-α-hydroxy acid, can then be hydrolyzed and coupled with other amino acids to form dipeptides, such as the anti-leukemia agent bestatin and its analogs, without the need for additional protecting groups on the amino or hydroxy functions. orgsyn.org

The oxazolidine ring itself is a structural motif found in a variety of biologically active compounds. acs.orgajrconline.org This makes oxazolidine derivatives not just intermediates but also key building blocks for the direct construction of these molecules. ajrconline.org For instance, the 1,3-oxazolidine ring is a core component of polycyclic tetrahydroisoquinoline alkaloids like quinocarcin, which exhibits antitumor activity. acs.org Furthermore, oxazolidinone derivatives are a significant class of synthetic antibiotics that function by inhibiting bacterial protein synthesis. ajrconline.orgnih.gov Their incorporation into drug candidates highlights their importance as stable, bioactive scaffolds. ajrconline.org

Table 2: Bioactive Molecules and Scaffolds Incorporating the Oxazolidine Ring

| Compound/Class | Biological Activity | Source |

| Quinocarcin | Antitumor | acs.org |

| Terazomine | Antitumor | acs.org |

| Cytovaricin | Macrolide Antibiotic | wikipedia.org |

| Oxazolidinones | Antibacterial | ajrconline.orgnih.gov |

| Batrachotoxin | Neurotoxin | nih.govresearchgate.net |

Ligands in Organometallic Catalysis

The nitrogen and oxygen atoms within the oxazolidine ring are effective coordinating atoms for transition metals, making their derivatives valuable as chiral ligands in asymmetric catalysis. acs.org In this application, a chiral oxazolidine-containing ligand is complexed with a metal center (e.g., palladium, ruthenium, or copper), and this chiral catalyst then promotes an enantioselective reaction. acs.orgresearchgate.net Unlike the chiral auxiliary approach, this method uses only a catalytic amount of the chiral substance. nih.gov Aza-bis(oxazoline) copper catalysts, for example, have been developed for enantioselective Henry reactions. researchgate.net Similarly, ruthenium (II) complexes containing oxazoline (B21484) ligands have been employed as epoxidation catalysts. researchgate.net The steric and electronic properties of the oxazolidine ligand can be fine-tuned by changing substituents, allowing for the optimization of catalytic activity and selectivity for a specific transformation. nih.gov

Latent Curing Agents in Polymer Systems

Oxazolidine derivatives, including 3-methyl-oxazolidine, function as effective latent curing agents, particularly in moisture-cured polymer systems. Their primary role is to remain dormant or "latent" within the formulation until triggered by a specific condition, which in this case is the presence of atmospheric moisture. This controlled activation is crucial for developing stable, one-component systems that cure efficiently upon application. The key to their function lies in a preferential reaction with water over the primary curing reaction of the polymer system, which, in polyurethanes, involves isocyanate groups. This mechanism effectively mitigates common issues associated with premature or uncontrolled moisture-induced reactions.

Application in Single-Component Polyurethane (SPU) Systems

In single-component polyurethane (SPU) systems, isocyanate (NCO) prepolymers are designed to cure by reacting with ambient moisture. However, this reaction produces carbon dioxide (CO2) gas, which can lead to significant defects in the final product, such as bubbles, pinholes, and surface wrinkling. google.com 3-Methyl oxazolidine and its derivatives offer a solution to this challenge by acting as moisture scavengers and latent hardeners. google.comincorez.com

The curing mechanism involving an oxazolidine derivative is a two-step process:

Hydrolysis: The oxazolidine ring is sensitive to water and undergoes a rapid, preferential hydrolysis reaction upon exposure to moisture. google.com This ring-opening reaction consumes ambient water and generates a reactive amino alcohol. google.comresearchgate.net

Curing Reaction: The newly formed amino and hydroxyl groups are highly reactive with the isocyanate groups of the polyurethane prepolymer. wikipedia.org The reaction between the secondary amine and the isocyanate group to form a urea linkage is significantly faster than the reaction between isocyanate and water. researchgate.net This rapid reaction outcompetes the CO2-forming reaction, leading to a smooth, defect-free cure. google.comresearchgate.net

This "moisture-triggered" mechanism ensures that the curing process only begins upon application, providing excellent in-can storage stability for the SPU formulation. pittureevernici.it By incorporating these latent curing agents, formulators can produce high-build, high-solids polyurethane coatings, adhesives, and sealants without the fear of gassing-related defects. incorez.comresearchgate.net

Enhancing Polymer Properties and Curing Characteristics

Improved Curing Characteristics:

Bubble Elimination: By preventing the formation of CO2, oxazolidines lead to a smoother, more uniform surface finish, free from pinholes and foam-like structures. researchgate.netzonadepinturas.com Research has shown that the number and size of bubbles in the cured polyurethane decrease as the hydrolysis rate of the added oxazolidine increases. zonadepinturas.com

Reduced Isocyanate Content: The efficiency of the oxazolidine curing mechanism allows formulators to design SPU systems with a lower concentration of free isocyanate prepolymers, potentially reducing the total isocyanate content from a typical 10-15% down to 2-5%. pittureevernici.it

Enhancement of Polymer Properties: The hydrolysis of bis-oxazolidine derivatives results in the formation of four reactive sites (two secondary amine groups and two hydroxyl groups), which leads to a higher crosslink density in the final polymer network. pittureevernici.it This increased crosslinking imparts significant improvements to the mechanical properties of the polyurethane.

Increased Tensile Strength: The higher crosslink density contributes directly to a substantial increase in the material's tensile strength. pittureevernici.it

Improved Elongation: The choice of linker group between oxazolidine rings can influence flexibility; flexible linkers can impart greater elongation to the final polymer. wikipedia.org

Research findings have quantified these improvements. For instance, a standard SPU system cured in air exhibited significant foaming and swelling, with a tensile strength of 3.2 MPa and an elongation at break of 364%. researchgate.net The addition of a synthesized poly-oxazolidine derivative to the same system resulted in a cured polymer with no foaming, a tensile strength of 27.2 MPa, and an elongation at break of 457%. researchgate.net

The table below summarizes the impact of oxazolidine derivatives on SPU mechanical properties based on published research. researchgate.net

These results demonstrate that 3-methyl oxazolidine and related derivatives are not merely additives but are multifunctional components that fundamentally improve the curing process and the ultimate performance of single-component polyurethane systems. researchgate.net

Biological and Medicinal Applications of 3 Methyl Oxazolidine Derivatives

Antimicrobial and Antibacterial Activities

The success of the oxazolidinone antibiotic Linezolid has spurred extensive research into this class of compounds for treating bacterial infections, particularly those caused by resistant pathogens. nih.govmdpi.com

Derivatives of the oxazolidinone scaffold have shown significant promise against a range of Gram-positive bacteria. nih.gov Research has identified numerous compounds with potent inhibitory activity. For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and tested, with some compounds showing notable antibacterial effects. semanticscholar.org Compound 12e from this series was particularly effective against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 16 µg/mL. semanticscholar.orgresearchgate.net

In other studies, novel oxazolidinone-sulphonamide and -amide conjugates were evaluated. mdpi.com These compounds demonstrated enhanced potency against Gram-positive strains compared to Gram-negative ones, with MIC values against Bacillus subtilis MTCC 121 and Staphylococcus aureus MTCC 2940 mostly in the range of 1.17–37.5 µg/mL. mdpi.comnih.gov Specifically, one conjugate, compound 3a, was identified as highly active, with an MIC of 1.1 µg/mL against Bacillus subtilis. mdpi.com

Further research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives also yielded compounds with strong antibacterial activity against five Gram-positive bacteria, including S. aureus and B. subtilis. frontiersin.org Compounds 21b, 21d, 21e, and 21f from this study exhibited potency similar to Linezolid. frontiersin.org The development of novel benzo rsc.orgnih.govoxazinyloxazolidinones has also produced candidates like compound 20aa, which displayed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.25-0.5 μg/mL. researchgate.net

| Compound Series/Name | Target Bacteria | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 12e (3-(3-pyridyl)-oxazolidinone-5-methyl ester derivative) | Bacillus subtilis | 16 | semanticscholar.orgresearchgate.net |

| Compound 3a (Oxazolidinone-sulphonamide conjugate) | Bacillus subtilis | 1.1 | mdpi.com |

| Compounds 21b, 21d, 21e, 21f (3-(pyridine-3-yl)-2-oxazolidinone derivatives) | Gram-positive bacteria (including S. aureus, B. subtilis) | Similar to Linezolid | frontiersin.org |

| Compound 20aa (Benzo rsc.orgnih.govoxazinyloxazolidinone) | MRSA | 0.25-0.5 | researchgate.net |

| Oxazolidinone-amide conjugates | S. aureus MTCC 2940 | 1.17–37.5 | mdpi.comnih.gov |